(R)-Acide 2-hydroxy-3-phénylpropanoïque

Vue d'ensemble

Description

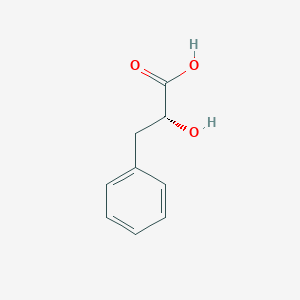

(R)-3-phenyllactic acid is a 3-phenyllactic acid that has (R)-configuration at the 2 position. It is a 3-phenyllactic acid and a (2R)-2-hydroxy monocarboxylic acid. It is a conjugate acid of a (R)-3-phenyllactate. It is an enantiomer of a (S)-3-phenyllactic acid.

(2R)-2-hydroxy-3-phenylpropanoic acid is a natural product found in Grosmannia crassivaginata with data available.

Applications De Recherche Scientifique

Applications en matière de sécurité alimentaire et de santé humaine

Les recherches sur les bactéries lactiques ont confirmé que certaines souches possèdent des propriétés probiotiques et confèrent des caractéristiques sensorielles uniques aux produits alimentaires . L'utilisation de bactéries lactiques probiotiques (LAB) dans de nombreux produits alimentaires confère divers avantages pour la santé humaine lorsqu'ils sont consommés fréquemment en quantités suffisantes .

Utilisation probiotique

L'utilisation de probiotiques a été recommandée pour remplir le rôle de nutraceutiques, car aucun effet secondaire sur la santé humaine n'a été signalé . Les probiotiques et les bactéries lactiques peuvent stimuler et renforcer le système immunitaire humain, augmentant ainsi sa résistance à de nombreuses maladies .

Applications dans l'industrie laitière

Les bactéries lactiques (LAB) sont utilisées dans de nombreux aliments fermentés, en particulier les produits laitiers fermentés tels que le fromage, le babeurre et les laits fermentés . Les LAB produisent de l'acide lactique, du dioxyde de carbone et du diacétyle/acétoïne qui contribuent à la saveur, à la texture et à la durée de conservation des aliments fermentés .

Production d'exopolysaccharides (EPS)

Certaines LAB produisent des exopolysaccharides (EPS), et en général, les EPS jouent un rôle majeur en tant que texturants naturels dans la production industrielle de yogourt, de fromage et de desserts à base de lait .

Avantages pour la santé des EPS

Récemment, les EPS produits par les LAB ont suscité un intérêt croissant, principalement en raison de leurs avantages pour la santé . En particulier, la stimulation immunitaire, l'antimutagenèse et l'activité antitumorale des produits laitiers fermentés préparés avec des LAB producteurs d'EPS ou les EPS eux-mêmes ont été étudiées .

Systèmes de défense antivirale

De nombreux systèmes de défense antivirale génèrent un signal de nucléotide cyclique qui active les défenses cellulaires en réponse à une infection

Mécanisme D'action

Target of Action

Some studies suggest that similar compounds may interact with various enzymes and receptors within the body

Mode of Action

It is hypothesized that the compound may interact with its targets causing biochemical changes . The specifics of these interactions and the resulting changes are yet to be elucidated.

Pharmacokinetics

Similar compounds have been shown to have variable bioavailability and can be influenced by factors such as formulation and administration route .

Result of Action

Similar compounds have been shown to have antioxidant properties and may influence various cellular processes

Action Environment

Environmental factors can influence the action, efficacy, and stability of ®-2-Hydroxy-3-phenylpropionic acid . Factors such as temperature, light, pH, and nutrients can affect the stability and activity of the compound.

Analyse Biochimique

Biochemical Properties

The role of ®-2-Hydroxy-3-phenylpropionic acid in biochemical reactions is not fully understood yet. It may interact with enzymes, proteins, and other biomolecules, influencing their function or structure. The nature of these interactions could be complex, involving binding, modulation of activity, or participation in biochemical reactions .

Cellular Effects

®-2-Hydroxy-3-phenylpropionic acid may have various effects on cells and cellular processes. It could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism . The specific effects likely depend on the cell type and the concentration of the compound.

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ®-2-Hydroxy-3-phenylpropionic acid may change over time. This could include changes in the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of ®-2-Hydroxy-3-phenylpropionic acid may vary with different dosages. This could include threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

®-2-Hydroxy-3-phenylpropionic acid may be involved in certain metabolic pathways. It could interact with enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of ®-2-Hydroxy-3-phenylpropionic acid within cells and tissues could involve specific transporters or binding proteins. It may also have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of ®-2-Hydroxy-3-phenylpropionic acid could influence its activity or function. This could include targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Activité Biologique

(2R)-2-Hydroxy-3-phenylpropanoic acid, also known as phenyl lactic acid (PLA), is a chiral organic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by relevant data and research findings.

Chemical Structure and Properties

(2R)-2-Hydroxy-3-phenylpropanoic acid is a phenylpropanoic acid derivative with the following chemical structure:

- Molecular Formula : CHO

- Molecular Weight : 166.17 g/mol

- CAS Number : 103-79-7

This compound exists as an enantiomer, with the (R) configuration being biologically active. It is soluble in water and exhibits distinct properties that influence its biological interactions.

Antimicrobial Properties

Research indicates that (2R)-2-hydroxy-3-phenylpropanoic acid possesses significant antimicrobial activity. It has been shown to inhibit a broad spectrum of Gram-positive bacteria, some Gram-negative bacteria, and fungi. A study demonstrated that PLA produced by lactic acid bacteria exhibited effective antimicrobial action, suggesting its potential use in food preservation and therapeutic applications against infections .

The antimicrobial effects of PLA are attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis. This mechanism is particularly effective against pathogens such as Staphylococcus aureus and Escherichia coli. The compound's hydrophobic nature allows it to integrate into lipid membranes, altering their integrity and functionality .

Enzymatic Interactions

(2R)-2-Hydroxy-3-phenylpropanoic acid is involved in various enzymatic reactions:

- Sulfotransferase Activity : It acts as a substrate for sulfotransferases, which catalyze the addition of sulfate groups, enhancing the compound's solubility and excretion .

- Glucuronidation : The compound can undergo glucuronidation through UDP-glucuronosyltransferase enzymes, which plays a critical role in detoxifying xenobiotics and endogenous compounds .

Case Studies

-

Antimicrobial Efficacy Study :

- Objective : To evaluate the antimicrobial activity of PLA against various pathogens.

- Methodology : Disk diffusion method was employed to assess the inhibition zones.

- Results : PLA showed significant inhibitory effects on Staphylococcus aureus with an average inhibition zone of 15 mm at a concentration of 200 μg/mL.

- Bioconversion Studies :

Data Table: Biological Activities of (2R)-2-Hydroxy-3-phenylpropanoic Acid

Propriétés

IUPAC Name |

(2R)-2-hydroxy-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOXXWSYKYCBWHO-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70904708 | |

| Record name | (R)-3-Phenyllactic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70904708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | L-3-Phenyllactic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000748 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7326-19-4, 20312-36-1 | |

| Record name | (+)-3-Phenyllactic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7326-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenyllactic acid, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007326194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-3-Phenyllactic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70904708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-3-phenyllactic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.003 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PHENYLLACTIC ACID, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68L11J0XBS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-3-Phenyllactic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000748 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

121 - 125 °C | |

| Record name | L-3-Phenyllactic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000748 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.